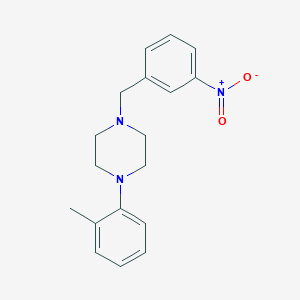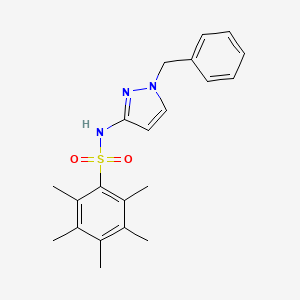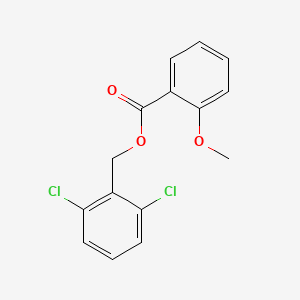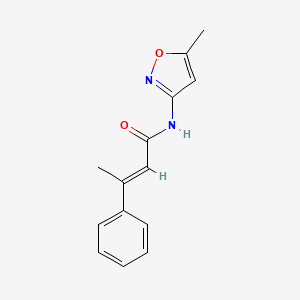
N-(5-methyl-3-isoxazolyl)-3-phenyl-2-butenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-3-isoxazolyl)-3-phenyl-2-butenamide, also known as MIBA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MIBA belongs to the class of compounds known as isoxazole derivatives and has been shown to have promising effects in various biological systems.
Mecanismo De Acción
The mechanism of action of N-(5-methyl-3-isoxazolyl)-3-phenyl-2-butenamide is not fully understood, but it is believed to act through multiple pathways. N-(5-methyl-3-isoxazolyl)-3-phenyl-2-butenamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. N-(5-methyl-3-isoxazolyl)-3-phenyl-2-butenamide has also been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N-(5-methyl-3-isoxazolyl)-3-phenyl-2-butenamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. N-(5-methyl-3-isoxazolyl)-3-phenyl-2-butenamide has also been shown to increase the levels of the neurotransmitter dopamine in the brain, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-methyl-3-isoxazolyl)-3-phenyl-2-butenamide in lab experiments is its ability to inhibit the activity of COX-2 and AChE, which are important targets for drug development. However, one limitation of using N-(5-methyl-3-isoxazolyl)-3-phenyl-2-butenamide is its low solubility in water, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(5-methyl-3-isoxazolyl)-3-phenyl-2-butenamide. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in treating cancer, as it has been shown to have anti-cancer effects. Additionally, further research is needed to fully understand the mechanism of action of N-(5-methyl-3-isoxazolyl)-3-phenyl-2-butenamide and its potential therapeutic applications in various biological systems.
Métodos De Síntesis
The synthesis of N-(5-methyl-3-isoxazolyl)-3-phenyl-2-butenamide involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with 3-phenyl-2-butenoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(5-methyl-3-isoxazolyl)-3-phenyl-2-butenamide.
Aplicaciones Científicas De Investigación
N-(5-methyl-3-isoxazolyl)-3-phenyl-2-butenamide has been studied extensively for its potential therapeutic applications in various biological systems. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. N-(5-methyl-3-isoxazolyl)-3-phenyl-2-butenamide has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
(E)-N-(5-methyl-1,2-oxazol-3-yl)-3-phenylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10(12-6-4-3-5-7-12)8-14(17)15-13-9-11(2)18-16-13/h3-9H,1-2H3,(H,15,16,17)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFNMKYDZNYGDS-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C=C(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)/C=C(\C)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B5835956.png)
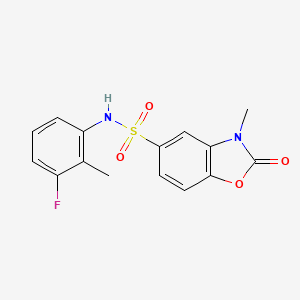
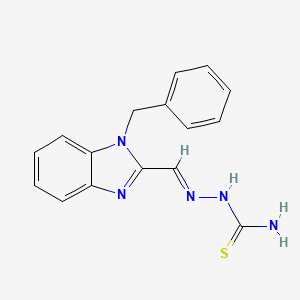
![1-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-4-piperidinecarboxamide](/img/structure/B5835984.png)
![2-(2-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5835988.png)
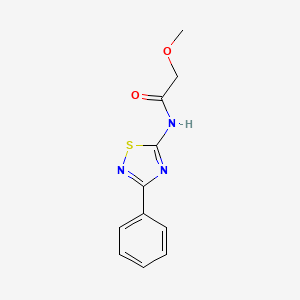
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,5-dimethoxybenzyl)acetamide](/img/structure/B5835993.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide](/img/structure/B5836001.png)
